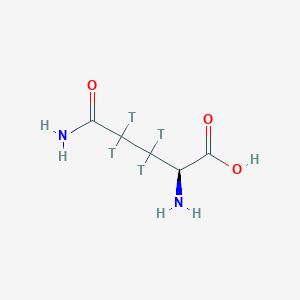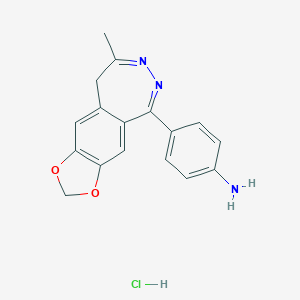![molecular formula C12H10ClNOS B065712 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one CAS No. 175137-02-7](/img/structure/B65712.png)
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one” is a chemical compound with the molecular formula C12H10ClNOS . It has a molecular weight of 251.73200 . This compound is part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one” consists of a thiophene ring attached to a ketone group and an amino group . The thiophene ring is further substituted with a 4-chlorophenyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.325g/cm3 . It has a boiling point of 475.5ºC at 760mmHg and a melting point of 138ºC .Scientific Research Applications
Antibacterial Activity
This compound can be used in the synthesis of Schiff base ligands, which have been found to have significant antibacterial properties . These ligands can be used to create complexes with transitional metals, which have been found to be effective against various bacterial strains such as Staphylococcus aureus, Klebsiella pneumoniae, Escherichia coli, and Pseudomonas aeruginosa .
Antiviral Activity
The compound has potential applications in the synthesis of new antiviral agents . For instance, it can be used to synthesize 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, which have shown certain anti-tobacco mosaic virus activity .
Antifungal Activity
Sulfonamide derivatives, which can be synthesized from this compound, have been reported to possess antifungal properties . These properties make them potential candidates for agricultural applications .
Herbicidal Properties
Sulfonamide derivatives synthesized from this compound have also been reported to possess herbicidal properties . This makes them potential candidates for use in agriculture to control unwanted plant growth .
Anticancer Properties
The compound can be used in the synthesis of Schiff base ligands, which have been found to have significant anticancer properties . These ligands can be used to create complexes with transitional metals, which have been found to be effective against various types of cancer .
Analgesic Action
Derivatives of this compound, such as 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one (4-aminoantipyrine), have been found to possess analgesic action . This makes them potential candidates for use in pain management .
properties
IUPAC Name |
1-[3-amino-5-(4-chlorophenyl)thiophen-2-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-7(15)12-10(14)6-11(16-12)8-2-4-9(13)5-3-8/h2-6H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQVOIFYJQATMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(S1)C2=CC=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380538 |
Source


|
| Record name | 1-[3-Amino-5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26729540 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethan-1-one | |
CAS RN |
175137-02-7 |
Source


|
| Record name | 1-[3-Amino-5-(4-chlorophenyl)-2-thienyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Amino-5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

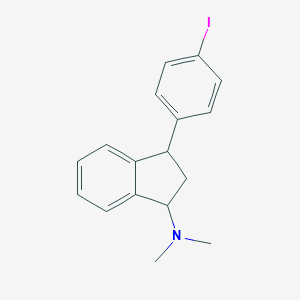
![4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one](/img/structure/B65638.png)
![(2R)-N-[(2R,3S)-4-[tert-butylcarbamoyl(3-methylbutyl)amino]-3-hydroxy-1-phenylbutan-2-yl]-3,3-dimethyl-2-[[2-(methylamino)acetyl]amino]butanamide](/img/structure/B65642.png)


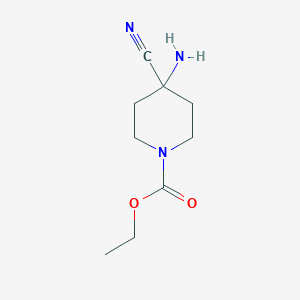
![N-[6-amino-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-3,5-ditert-butyl-4-hydroxybenzamide](/img/structure/B65654.png)
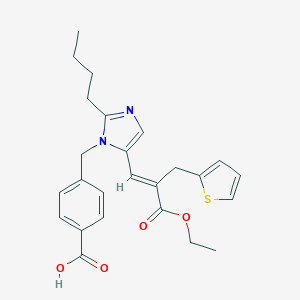


![2-[(4-Methylphenyl)thio]nicotinamide](/img/structure/B65663.png)
